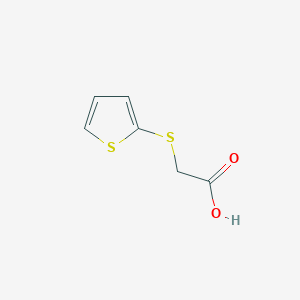

2-(Thiophen-2-ylthio)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPHFGZGZOZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994142 | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-42-9 | |

| Record name | 2-(2-Thienylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7342-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Ylthio Acetic Acid and Its Core Analogs

Direct Synthesis Approaches to the Thioacetic Acid Linkage

Direct approaches to forming the 2-(thiophen-2-ylthio)acetic acid structure typically involve creating the thioether bond as a primary step. These methods are valued for their straightforwardness and efficiency.

The most prevalent and direct method for synthesizing arylthioacetic acids, including the thiophene (B33073) analog, is through the S-alkylation of a thiol with a haloacetic acid or its ester. This reaction is a classic example of a Williamson ether synthesis adapted for thioethers.

The process begins with the deprotonation of thiophen-2-thiol by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in an appropriate solvent like ethanol (B145695) or acetone. This generates the thiophen-2-thiolate anion, a potent nucleophile. The thiolate then reacts with an electrophilic haloacetic acid ester, such as ethyl bromoacetate or methyl chloroacetate, via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom attacks the α-carbon of the haloacetate, displacing the halide ion and forming the corresponding ester, ethyl 2-(thiophen-2-ylthio)acetate. The final step involves the hydrolysis of this ester, typically under basic conditions followed by acidification, to yield the target molecule, this compound. This method is highly effective due to the strong nucleophilicity of the thiolate and the good leaving group ability of halides.

Table 1: Typical Reaction Parameters for Nucleophilic Substitution

| Parameter | Description |

|---|---|

| Thiol Source | Thiophen-2-thiol |

| Electrophile | Ethyl bromoacetate or Chloroacetic acid |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) |

| Solvent | Acetone, Ethanol, Dimethylformamide (DMF) |

| Reaction Steps | 1. Deprotonation of thiol to form thiolate. 2. SN2 attack on haloacetic acid ester. 3. Saponification (hydrolysis) of the resulting ester. | | Key Intermediate | Ethyl 2-(thiophen-2-ylthio)acetate |

While less common than nucleophilic substitution for this specific target, condensation reactions represent an alternative strategy. A plausible condensation pathway involves the reaction between an alkali metal salt of thiophen-2-thiol (e.g., sodium thiophen-2-thiolate) and the salt of a haloacetic acid, such as sodium chloroacetate. In this scenario, the two salt components react, typically in an aqueous or polar solvent, to form the C-S bond and an inorganic salt byproduct (e.g., sodium chloride).

This approach avoids the use of organic esters and the subsequent hydrolysis step, potentially offering a more direct, one-pot synthesis to the final acid. However, the reactivity and solubility of the salt reagents must be carefully managed to ensure efficient conversion and prevent side reactions. The theoretical basis for this type of reaction has been explored in studies involving similar nucleophiles, such as thiouracil derivatives reacting with chloroacetic acid. ijnc.ir

Synthesis of Precursor Compounds Incorporating the this compound Scaffold

Once synthesized, the this compound scaffold serves as a valuable precursor for creating more complex molecules and core analogs. The functional groups present—the carboxylic acid, the thioether linkage, and the thiophene ring—offer multiple sites for further chemical modification.

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for synthesis. It can be readily converted into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then react with various nucleophiles (alcohols, amines) to form a wide range of esters and amides, respectively. Furthermore, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly form amides and esters without isolating the acyl chloride.

Thiophene Ring Modification: The thiophene ring itself is susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation. The position of substitution (C3, C4, or C5) is directed by the activating/deactivating and directing effects of the existing -(S)-CH₂COOH substituent.

Thioether Oxidation: The thioether linkage can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation alters the electronic properties and steric profile of the molecule, providing access to a different class of analogs.

These subsequent modifications allow for the generation of a diverse library of compounds built upon the central this compound framework, enabling exploration in fields such as medicinal chemistry and materials science.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

When evaluating the primary methods for synthesizing this compound, the nucleophilic substitution route is generally superior in both efficiency and selectivity for laboratory and potential industrial-scale production.

Efficiency: The nucleophilic substitution pathway is highly efficient, often proceeding with high yields. The starting materials, thiophen-2-thiol and haloacetic acid esters, are readily available commercial reagents. The reactions are typically robust, with straightforward workup and purification procedures involving extraction and crystallization. In contrast, condensation reactions between salts may suffer from lower yields due to issues with solubility, competing side reactions, or unfavorable reaction equilibria.

Selectivity: The S-alkylation via nucleophilic substitution is exceptionally selective. The thiolate anion is a soft nucleophile, which preferentially attacks the soft electrophilic α-carbon of the haloacetate. The potential for competing O-alkylation (if a base like NaOH were used on the haloacetic acid itself) or C-alkylation on the thiophene ring is minimal under standard conditions. This high degree of selectivity ensures the formation of the desired thioether linkage without significant byproducts, simplifying purification. Condensation routes, while theoretically direct, may present challenges in controlling selectivity if other reactive sites are present in the molecule.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Nucleophilic Substitution | Condensation Reaction |

|---|---|---|

| Overall Yield | Generally high | Variable, often moderate to low |

| Selectivity | Excellent (S-alkylation) | Good, but can be affected by reagent solubility |

| Starting Materials | Readily available (Thiophen-2-thiol, haloacetates) | Requires preparation of salts |

| Reaction Steps | 2-3 (Deprotonation, Substitution, Hydrolysis) | 1 (direct coupling) |

| Scalability | High; well-established and reliable | Moderate; may require process optimization |

| Byproducts | Halide salts, alcohol (from hydrolysis) | Inorganic salts |

Chemical Reactivity and Derivatization Strategies of the 2 Thiophen 2 Ylthio Acetic Acid Scaffold

Transformations of the Carboxylic Acid Functionality

The carboxylic acid moiety of 2-(Thiophen-2-ylthio)acetic acid is a key functional handle for a variety of chemical transformations, including esterification, hydrazide formation, and salt preparation. These reactions provide essential intermediates for further synthetic manipulations.

Esterification Reactions

Esterification of this compound is a fundamental transformation that yields versatile ester derivatives. These esters can be prepared through several methods, most commonly via Fischer esterification, where the acid is reacted with an alcohol in the presence of a catalytic amount of strong acid. For instance, the reaction of this compound with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid affords the corresponding methyl or ethyl esters. These esters are valuable intermediates for the synthesis of more complex molecules. nih.gov Another approach involves the reaction of the acid with alkyl halides in the presence of a base.

The resulting esters, such as methyl 2-(thiophen-2-ylthio)acetate and ethyl 2-(thiophen-2-ylthio)acetate, are important precursors for the synthesis of biologically active compounds. nih.gov For example, they can undergo further reactions to introduce different functional groups or be used in condensation reactions to build larger molecular frameworks.

Table 1: Examples of Esterification Reactions of this compound

| Reactant | Reagent | Product |

| This compound | Methanol, H₂SO₄ | Methyl 2-(thiophen-2-ylthio)acetate |

| This compound | Ethanol, H₂SO₄ | Ethyl 2-(thiophen-2-ylthio)acetate |

Formation of Hydrazides and Subsequent Condensations

The carboxylic acid functionality of this compound can be readily converted into a hydrazide by reacting its corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction typically proceeds by refluxing the ester, such as methyl 2-(thiophen-2-ylthio)acetate, with hydrazine hydrate in a suitable solvent like ethanol. nih.gov The resulting 2-(thiophen-2-ylthio)acetohydrazide is a key building block for the synthesis of various heterocyclic systems. nih.gov

This hydrazide can undergo condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones, to form Schiff bases. nih.gov These reactions are often carried out by refluxing the hydrazide with the carbonyl compound in a solvent like absolute ethanol, sometimes with a catalytic amount of acid. nih.gov The resulting N'-arylidene or N'-alkylidene acetohydrazides are versatile intermediates for further cyclization reactions. nih.govnih.gov

Table 2: Synthesis and Condensation of 2-(Thiophen-2-ylthio)acetohydrazide

| Starting Material | Reagent | Product |

| Methyl 2-(thiophen-2-ylthio)acetate | Hydrazine hydrate | 2-(Thiophen-2-ylthio)acetohydrazide |

| 2-(Thiophen-2-ylthio)acetohydrazide | Benzaldehyde | (E)-N'-(phenylmethylene)-2-(thiophen-2-ylthio)acetohydrazide |

| 2-(Thiophen-2-ylthio)acetohydrazide | Acetone | N'-(propan-2-ylidene)-2-(thiophen-2-ylthio)acetohydrazide |

Formation of Salts

The acidic nature of the carboxylic acid group in this compound allows for the straightforward formation of salts upon reaction with a suitable base. For example, treatment with an aqueous solution of potassium hydroxide (B78521) results in the formation of potassium 2-(thiophen-2-ylthio)acetate. These salt derivatives can exhibit different solubility profiles compared to the parent acid and can be useful in various applications.

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. Through carefully designed cyclization strategies, it is possible to construct complex molecules incorporating thiazole (B1198619) and triazole rings.

Construction of Thiazole and Annulated Thiazole Derivatives

Derivatives of this compound are key intermediates in the synthesis of thiazole-containing compounds. For example, the corresponding 2-(thiophen-2-ylthio)acetamide, which can be prepared from the acid, can undergo Hantzsch thiazole synthesis. This reaction involves the condensation of the thioamide with an α-haloketone to afford a thiazole derivative.

Furthermore, these strategies can be extended to the synthesis of annulated thiazole systems, where the thiazole ring is fused to another heterocyclic or carbocyclic ring. nih.gov These fused systems are of significant interest due to their diverse biological activities. nih.gov

Synthesis of Triazole-Fused Heterocycles

The 2-(thiophen-2-ylthio)acetohydrazide intermediate is a cornerstone for the synthesis of various triazole-fused heterocycles. For instance, the hydrazide can be cyclized with carbon disulfide in the presence of a base to yield a 1,3,4-oxadiazole-2-thiol, which can then be further manipulated to form a triazole ring.

Another important application is the synthesis of triazolothiadiazoles and triazolothiadiazines. These reactions often involve the cyclization of thiosemicarbazide (B42300) derivatives, which are prepared from the 2-(thiophen-2-ylthio)acetohydrazide. For example, reaction of the hydrazide with an isothiocyanate followed by cyclization can lead to the formation of a triazole ring fused to a thiadiazole or thiadiazine ring. These fused heterocyclic systems are of interest for their potential pharmacological properties.

A notable example of a complex fused heterocycle synthesized from this scaffold is the thieno[3,2-e] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[4,3-c]pyrimidine system. The synthesis of such systems highlights the versatility of the this compound core in constructing intricate molecular architectures.

Table 3: Examples of Triazole-Fused Heterocycles from this compound Derivatives

| Starting Derivative | Key Reagents | Fused Heterocyclic System |

| 2-(Thiophen-2-ylthio)acetohydrazide | Carbon disulfide, base | 1,3,4-Oxadiazole-2-thiol intermediate for triazole synthesis |

| 2-(Thiophen-2-ylthio)acetohydrazide | Isothiocyanates, cyclizing agents | Triazolothiadiazoles/Triazolothiadiazines |

| 2-(Thiophen-2-ylthio)acetohydrazide | Multi-step synthesis | Thieno[3,2-e] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[4,3-c]pyrimidines |

Modifications and Substitutions on the Thiophene (B33073) Ring System

The thiophene ring within the this compound scaffold is amenable to various chemical modifications, particularly electrophilic substitution and cross-coupling reactions. These modifications allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's properties for specific applications.

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, typically occur at the 5-position of the 2-substituted thiophene ring, which is the most activated position. researchgate.net The rate and outcome of these substitutions are influenced by the nature of the substituent already present on the ring and the reaction conditions. rsc.org For example, the bromination of deactivated thiophenes in aqueous acetic acid has been studied, showing that the reaction rate is significantly affected by changes in activation enthalpy. rsc.org Similarly, nitration and formylation reactions have been successfully carried out on 2-(thiophen-2-yl) mdpi.comresearchgate.netthiazolo[4,5-f]quinoline, leading exclusively to substitution at the C5 position of the thiophene ring. researchgate.net

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have emerged as powerful tools for modifying the thiophene ring. frontiersin.org This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated thiophene derivative (e.g., (4-bromo-thiophen-2-yl)-acetic acid) with various arylboronic acids or esters. frontiersin.orgnih.gov This strategy has been employed to synthesize a library of 2-(4-aryl-thiophen-2-yl)acetic acid derivatives, demonstrating the versatility of this approach for creating structurally diverse molecules. frontiersin.orgnih.gov

Table 4: Methods for Thiophene Ring Modification

| Reaction Type | Reagents | Position of Substitution | Resulting Product | Reference |

|---|---|---|---|---|

| Bromination | Bromine, Acetic acid | 5-position | 2-(5-Bromo-thiophen-2-yl) derivative | researchgate.netrsc.org |

| Nitration | Nitrating agent | 5-position | 2-(5-Nitro-thiophen-2-yl) derivative | researchgate.net |

| Acylation | Acylating agent | 5-position | 2-(5-Acyl-thiophen-2-yl) derivative | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Position of halogen | 2-(Aryl-thiophen-2-yl) derivative | frontiersin.orgnih.gov |

Structural Elucidation and Characterization Techniques in Research on 2 Thiophen 2 Ylthio Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in defining the number, environment, and connectivity of protons within a molecule. In the context of 2-(Thiophen-2-ylthio)acetic acid derivatives, characteristic chemical shifts (δ) are observed for the protons of the thiophene (B33073) ring and the acetic acid moiety.

For the parent compound, 2-(thiophen-2-yl)acetic acid, the protons on the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. nih.govchemicalbook.com The methylene (B1212753) protons of the acetic acid group (-CH₂-) adjacent to the thiophene ring exhibit a characteristic singlet. frontiersin.org

In a study focused on developing microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, several derivatives of 2-(thiophen-2-yl)acetic acid were synthesized and characterized using ¹H NMR. frontiersin.orgnih.gov For instance, in 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid, the protons of the substituted phenyl and thiophene rings, as well as the methylene and methyl groups, were all assigned specific chemical shifts and coupling constants, confirming the successful synthesis of the target molecule. frontiersin.orgnih.gov The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) provides further insight into the neighboring proton environments. frontiersin.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Key Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | -CH₂- (acetic acid) | 3.83 | s | frontiersin.org |

| Aromatic H | 6.55-7.59 | m | frontiersin.org | |

| -CH₃ | 2.30 | s | frontiersin.org | |

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | -CH₂- (acetic acid) | 3.96 | s | frontiersin.org |

| Aromatic H | 7.43-7.85 | m | frontiersin.org | |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | -CH₂- (acetic acid) | 3.92 | s | frontiersin.orgnih.gov |

| Aromatic H | 6.63-7.67 | m | frontiersin.orgnih.gov | |

| -CH₃ | 2.40 | s | frontiersin.orgnih.gov | |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | -CH₂- (acetic acid) | 3.84 | s | frontiersin.org |

| -CH₂- (benzyl) | 5.03 | s | frontiersin.org | |

| Aromatic H | 6.83-7.38 | m | frontiersin.org | |

| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | -CH₂- (acetic acid) | 3.76 | s | frontiersin.orgnih.gov |

| -CH₂- (phenoxymethyl) | 4.97 | s | frontiersin.orgnih.gov | |

| Aromatic H | 6.83-7.56 | m | frontiersin.orgnih.gov |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

The chemical shift ranges in ¹³C NMR are much wider than in ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu For this compound derivatives, distinct regions in the ¹³C NMR spectrum correspond to the carbonyl carbon of the carboxylic acid, the aromatic carbons of the thiophene and any phenyl substituents, and the aliphatic carbons of the acetic acid side chain. oregonstate.edulibretexts.org

In the aforementioned study on mPGES-1 inhibitors, ¹³C NMR was crucial for confirming the structures of the synthesized derivatives. frontiersin.org For example, the spectrum of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid showed characteristic peaks for the carbonyl carbon of the ketone, the carboxylic acid carbon, and the various aromatic carbons, all within their expected chemical shift ranges. frontiersin.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Key Carbons | Chemical Shift (δ, ppm) | Reference |

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | C=O (ketone) | 196.6 | frontiersin.org |

| COOH | 171.2 | frontiersin.org | |

| Aromatic C | 121.7-140.4 | frontiersin.org | |

| -CH₂- | 34.5 | frontiersin.org | |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | COOH | 172.7 | frontiersin.org |

| Aromatic C | 119.0-143.6 | frontiersin.org | |

| -CH₂- | 34.7 | frontiersin.org | |

| -CH₃ | 20.0 | frontiersin.org | |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | COOH | 172.9 | frontiersin.org |

| Aromatic C | 112.4-159.2 | frontiersin.org | |

| -CH₂- (benzyl) | 69.6 | frontiersin.org | |

| -CH₂- (acetic acid) | 34.4 | frontiersin.org | |

| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | COOH | 179.3 | frontiersin.org |

| Aromatic C | 115.8-160.0 | frontiersin.org | |

| -CH₂- (phenoxymethyl) | 70.4 | frontiersin.org | |

| -CH₂- (acetic acid) | 40.3 | frontiersin.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry. frontiersin.orgbldpharm.com This technique is particularly useful for analyzing complex mixtures and for purifying compounds. frontiersin.org In the synthesis of 2-(thiophen-2-yl)acetic acid derivatives, HPLC-MS is often used to monitor the progress of reactions and to assess the purity of the final products. frontiersin.orgnih.gov The retention time (t_R) from the HPLC provides a characteristic value for a given compound under specific chromatographic conditions, while the mass spectrometer provides the molecular weight information. frontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as carboxylic acids. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This allows for the accurate determination of the molecular weight of the compound. For several of the synthesized 2-(thiophen-2-yl)acetic acid derivatives, ESI-MS was used to confirm their calculated molecular weights. frontiersin.orgnih.gov For example, the calculated mass for C₁₉H₁₄O₃S was confirmed by the found m/z value for [M-H]⁺ in the ESI-MS spectrum of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid. frontiersin.org

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2-(thiophen-2-yl)acetic acid and its derivatives, characteristic IR absorption bands are expected. nih.gov A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. A sharp, intense absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region of the spectrum. The presence and position of these characteristic peaks in the IR spectrum provide strong evidence for the presence of the thiophene ring and the carboxylic acid functional group.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial in the characterization of newly synthesized compounds, including derivatives of this compound, as it provides a direct means of verifying the empirical formula of the compound. The comparison between the experimentally determined elemental composition and the calculated theoretical values is a primary test of a sample's purity and confirmation of its chemical identity.

For the parent compound, this compound, which has the molecular formula C₆H₆O₂S₂, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not widely published, the theoretical percentages serve as a benchmark for any future synthesis and analysis.

In the broader context of thiophene derivatives, elemental analysis is a standard characterization procedure. For instance, in the synthesis of heterocyclic amides derived from the related compound 2-thiopheneacetic acid, elemental analysis is routinely used to confirm the successful synthesis and purity of the final products. researchgate.net The results are typically presented in a format that allows for a direct comparison between the calculated and found values, with acceptable deviations being within a narrow range (typically ±0.4%).

**Theoretical Elemental Composition of this compound (C₆H₆O₂S₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 44.70 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.75 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.85 |

| Sulfur | S | 32.07 | 2 | 64.14 | 39.79 |

| Total | 161.25 | 100.00 |

Note: The values are calculated based on the molecular formula C₆H₆O₂S₂.

X-ray Crystallography for Solid-State Structure Determination

In a typical X-ray crystallography study of a thiophene derivative, the following information would be determined and reported:

Crystal Data: This includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Molecular Geometry: The precise bond lengths and angles within the molecule are measured, confirming the connectivity of the atoms.

Conformation: The technique reveals the spatial arrangement of the atoms, including the torsion angles that define the orientation of the thiophene ring relative to the acetic acid side chain.

Supramolecular Features: It provides insight into how the molecules are arranged in the crystal, including the identification of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal structure.

For instance, in the reported structure of N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, the compound was found to crystallize in the monoclinic space group P2₁/c. bldpharm.com The analysis of such a structure would detail the specific intermolecular interactions, such as N–H···O hydrogen bonds, that dictate the packing of the molecules in the solid state. Although this example does not represent the title compound, it illustrates the depth of structural information that X-ray crystallography can provide for this family of molecules.

Future Perspectives in the Academic Research of 2 Thiophen 2 Ylthio Acetic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that, while effective, often involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.org Recognizing these drawbacks, a significant future direction in the academic study of 2-(thiophen-2-ylthio)acetic acid lies in the development of green and sustainable synthetic methodologies.

A primary focus will be the continued exploration of metal-free synthesis approaches. nih.gov These methods aim to eliminate the use of heavy metal catalysts, which are often expensive and pose environmental and health risks due to potential metal toxicity. nih.gov Research is likely to intensify in areas such as:

Sulfur-Source Innovation: Utilizing safer and more sustainable sulfur sources is a key area of development. nih.gov This includes exploring the use of elemental sulfur (S8) or potassium sulfide (B99878) as alternatives to more hazardous reagents. nih.govorganic-chemistry.org

Solvent-Free and Alternative Solvent Systems: The use of traditional organic solvents contributes significantly to the environmental impact of chemical synthesis. Future research will likely focus on solvent-free reaction conditions or the use of greener alternatives like water, deep eutectic solvents, or ionic liquids. rsc.orgacs.org A recent study demonstrated a sustainable method for synthesizing aromatic ketones and biphenyls using quartz sand as a recyclable medium, highlighting a move towards solvent replacement. acs.org

These green chemistry principles are not only environmentally responsible but also often lead to more cost-effective and efficient synthetic routes, making them highly attractive for future academic and industrial research. rsc.org

Exploration of Advanced Derivatization for Novel Chemical Architectures

The carboxylic acid and the thiophene ring of this compound provide two reactive sites for further chemical modification, opening up a vast chemical space for the creation of novel molecular architectures. Future research will undoubtedly delve deeper into advanced derivatization strategies to synthesize new compounds with unique properties.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can be transformed into a wide array of other functionalities. thermofisher.com Future research is expected to focus on:

Amide Coupling: The formation of amides through coupling with various amines is a well-established but continually evolving area. nih.gov Research into novel coupling reagents and conditions that are milder and more efficient will be a priority. nih.gov This allows for the introduction of diverse substituents, potentially leading to compounds with interesting biological activities. nih.gov

Esterification: The conversion of the carboxylic acid to an ester is another common derivatization strategy. gcms.cz The development of new esterification methods, particularly those that are catalytic and avoid the use of harsh reagents, will be a focus. gcms.cz

Conversion to Other Functional Groups: The carboxylic acid can be a precursor to other functional groups, such as alcohols, aldehydes, or even other heterocyclic rings. Exploring these transformations will lead to the synthesis of a wider range of this compound derivatives.

Modification of the Thiophene Ring: The thiophene ring itself is amenable to various chemical transformations, particularly electrophilic aromatic substitution. nih.gov Future research will likely explore:

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide powerful tools for introducing new carbon-carbon bonds to the thiophene ring. nih.gov This allows for the synthesis of complex biaryl and heteroaryl structures. nih.gov

Late-Stage Functionalization: The ability to modify the thiophene ring late in a synthetic sequence is highly desirable, as it allows for the rapid generation of a library of analogs from a common intermediate. acs.org Research into selective C-H functionalization reactions on the thiophene ring will be a significant area of focus.

The combination of these derivatization strategies will enable the creation of a vast library of novel compounds based on the this compound scaffold, providing a rich source of molecules for screening in various applications.

Integration with Modern Synthetic and Analytical Paradigms in Discovery Chemistry

The future of chemical research is increasingly reliant on the integration of modern technologies to accelerate the discovery process. For this compound and its derivatives, this means leveraging computational tools, high-throughput experimentation, and advanced analytical techniques.

Computational and In Silico Methods: Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, this will involve:

Virtual Screening: Using computational models to screen virtual libraries of derivatives for potential biological activity or desired physical properties can significantly narrow down the number of compounds that need to be synthesized and tested. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives, guiding synthetic efforts and aiding in the interpretation of experimental results. rsc.orgresearchgate.net These calculations can provide insights into bond lengths, bond angles, and charge distributions. researchgate.net

Molecular Docking: For biological applications, molecular docking studies can predict how a molecule will bind to a specific protein target, providing a rational basis for the design of more potent and selective inhibitors. nih.gov

High-Throughput Experimentation (HTE): HTE allows for the rapid synthesis and screening of large numbers of compounds in parallel. youtube.com By automating the reaction setup, workup, and analysis, HTE can dramatically accelerate the optimization of reaction conditions and the discovery of new reactivity. youtube.com This approach will be invaluable for exploring the vast chemical space accessible through the derivatization of this compound.

Advanced Analytical Techniques: The characterization of novel this compound derivatives will rely on a suite of advanced analytical techniques.

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will continue to be essential for confirming the structure of newly synthesized compounds. figshare.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, which is crucial for understanding its properties and interactions. figshare.comresearchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for the purification and analysis of complex reaction mixtures and for the quantitative analysis of derivatives in biological or environmental samples. nih.gov Derivatization of the carboxylic acid group can be employed to enhance detection in LC-MS analyses. nih.govnih.gov

The synergistic application of these modern paradigms will undoubtedly accelerate the pace of research on this compound, leading to the discovery of new compounds with tailored properties and functions.

Q & A

Q. What are the common synthetic routes for preparing 2-(Thiophen-2-ylthio)acetic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Friedel-Crafts acylation of thiophene with oxalyl chloride, followed by carbonyl reduction to yield the acetic acid derivative . Optimization strategies include:

- Catalyst selection : Using NaBr and TEMPO (2,2,6,6-tetramethylpiperidine oxide) to enhance oxidation efficiency during intermediate steps .

- Temperature control : Maintaining reactions at 0–5°C during critical steps to minimize side reactions .

- Purification : Column chromatography or recrystallization from hot water to achieve >95% purity .

Yields can be improved by adjusting stoichiometric ratios (e.g., excess dibenzylamine for nucleophilic substitution) and solvent selection (acetonitrile for better solubility) .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the thiophene ring structure and acetic acid moiety (e.g., peaks at δ 3.6–3.8 ppm for CH) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 142.17 g/mol) and fragmentation patterns .

- Infrared (IR) spectroscopy : Detection of carboxylic acid C=O stretching (~1700 cm) and thioether S-C bonds (~650 cm) .

- Elemental analysis : Confirming C, H, O, and S percentages to validate purity .

Q. What are the recommended handling and storage protocols to maintain the stability of this compound?

- Storage : Keep in a dark, inert atmosphere (e.g., argon) at –20°C to prevent oxidation or thermal degradation .

- Handling : Use nitrile gloves and fume hoods to avoid skin contact and inhalation .

- Decomposition risks : Avoid prolonged exposure to light, moisture, or alkaline conditions, which may hydrolyze the thioether bond .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Accelerated stability studies : Expose the compound to extreme temperatures (e.g., 40–60°C), UV light, and pH gradients (2–12) to simulate degradation pathways .

- Analytical monitoring : Use HPLC with UV detection (e.g., 254 nm) to track degradation products like thiophene-2-carboxylic acid .

- Kinetic modeling : Calculate half-life () and activation energy () using Arrhenius plots to predict shelf life under standard conditions .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ a C18 column with mobile phases (e.g., acetonitrile/0.1% formic acid) for high sensitivity (LOD < 0.1 ng/mL) .

- Isotope dilution analysis : Use deuterated internal standards (e.g., -labeled analog) to correct for matrix effects .

- Validation parameters : Assess linearity (R > 0.99), precision (%RSD < 5%), and recovery rates (85–115%) per ICH guidelines .

Q. How can toxicological data from safety sheets inform risk assessment in preclinical studies?

- Acute toxicity : The compound is classified as Acute Tox. 4 (H302/H312), requiring in vitro assays (e.g., MTT on HepG2 cells) to determine IC values .

- Dermal exposure : Use Franz diffusion cells to measure skin permeability and establish safe handling thresholds (e.g., <1 mg/cm) .

- Ecotoxicity : Evaluate biodegradability (OECD 301F) and bioaccumulation potential (log ) to assess environmental risks .

Q. What strategies can be employed to modify the compound’s structure for enhanced pharmacological activity?

- Derivatization : Introduce electron-withdrawing groups (e.g., –NO) to the thiophene ring to improve antimicrobial activity, as seen in cefalotin derivatives .

- Prodrug design : Conjugate with polyethylene glycol (PEG) to increase solubility, as demonstrated in Fmoc-AEEA analogs .

- Structure-activity relationship (SAR) : Use molecular docking to predict binding affinity with target enzymes (e.g., β-lactamases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.